molecular formula C15H22N2O4 B14502333 4-Nitrophenyl (5,5-dimethylhexyl)carbamate CAS No. 63321-55-1

4-Nitrophenyl (5,5-dimethylhexyl)carbamate

Cat. No.: B14502333
CAS No.: 63321-55-1
M. Wt: 294.35 g/mol
InChI Key: KKADRRHGMDHCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenyl (5,5-dimethylhexyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have various applications in different fields such as chemistry, biology, and medicine. This compound is known for its stability and reactivity under specific conditions, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl (5,5-dimethylhexyl)carbamate typically involves the reaction of 4-nitrophenyl chloroformate with 5,5-dimethylhexylamine. The reaction is carried out in the presence of a base, such as triethylamine, at room temperature. The general reaction scheme is as follows:

4-Nitrophenyl chloroformate+5,5-dimethylhexylamine4-Nitrophenyl (5,5-dimethylhexyl)carbamate+HCl\text{4-Nitrophenyl chloroformate} + \text{5,5-dimethylhexylamine} \rightarrow \text{this compound} + \text{HCl} 4-Nitrophenyl chloroformate+5,5-dimethylhexylamine→4-Nitrophenyl (5,5-dimethylhexyl)carbamate+HCl

The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl (5,5-dimethylhexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a base such as sodium hydroxide at elevated temperatures.

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

    Hydrolysis: 4-nitrophenol and 5,5-dimethylhexylamine.

    Nucleophilic Substitution: Products depend on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl (5,5-dimethylhexyl)carbamate involves the formation of a covalent bond with the target molecule. The 4-nitrophenyl group acts as a leaving group, facilitating the nucleophilic attack by the target molecule. This results in the formation of a stable carbamate linkage, which can be further modified or hydrolyzed under specific conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrophenyl (5,5-dimethylhexyl)carbamate is unique due to its specific reactivity and stability under mild conditions. Its ability to act as a protecting group for amines and alcohols makes it a valuable reagent in organic synthesis. Additionally, its potential antimicrobial and antioxidant activities add to its significance in medicinal chemistry .

Properties

CAS No.

63321-55-1

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

(4-nitrophenyl) N-(5,5-dimethylhexyl)carbamate

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)10-4-5-11-16-14(18)21-13-8-6-12(7-9-13)17(19)20/h6-9H,4-5,10-11H2,1-3H3,(H,16,18)

InChI Key

KKADRRHGMDHCLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.